molecular formula C23H19NO5S B13880169 6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one

6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one

Cat. No.: B13880169
M. Wt: 421.5 g/mol
InChI Key: OTFXDWZWXHAYLR-UHFFFAOYSA-N
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Description

6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group, a methylsulfonylphenyl group, and a phenylmethoxy group attached to the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the amino group, the methylsulfonylphenyl group, and the phenylmethoxy group through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated reaction monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound’s therapeutic potential is being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in fields such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one include other chromen-4-one derivatives with different substituents. Examples include:

  • 6-Amino-2-(4-methylphenyl)-3-phenylmethoxychromen-4-one
  • 6-Amino-2-(4-methylsulfonylphenyl)-3-methoxychromen-4-one
  • 6-Amino-2-(4-methylsulfonylphenyl)-3-phenylchromen-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the amino group, methylsulfonylphenyl group, and phenylmethoxy group allows for unique interactions with molecular targets, potentially leading to novel therapeutic effects and applications.

Properties

Molecular Formula

C23H19NO5S

Molecular Weight

421.5 g/mol

IUPAC Name

6-amino-2-(4-methylsulfonylphenyl)-3-phenylmethoxychromen-4-one

InChI

InChI=1S/C23H19NO5S/c1-30(26,27)18-10-7-16(8-11-18)22-23(28-14-15-5-3-2-4-6-15)21(25)19-13-17(24)9-12-20(19)29-22/h2-13H,14,24H2,1H3

InChI Key

OTFXDWZWXHAYLR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)N)OCC4=CC=CC=C4

Origin of Product

United States

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